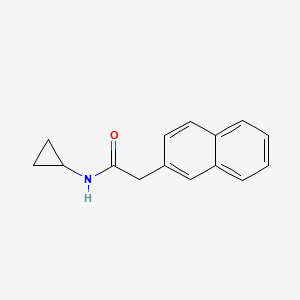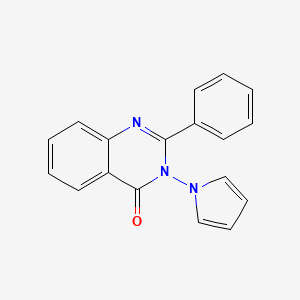
2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone, also known as PPTQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PPTQ belongs to the quinazolinone family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has also been found to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. Additionally, 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone has been found to reduce inflammation and oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone in lab experiments is its high purity and yield, which allows for accurate and reproducible results. 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone also exhibits a range of biochemical and physiological effects, making it a versatile compound for scientific research. However, one limitation of using 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone. One direction is to further explore its potential as a cancer treatment, particularly in combination with other drugs or therapies. Another direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone and how it interacts with specific enzymes and signaling pathways.
Méthodes De Synthèse
The synthesis of 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone involves the condensation of 2-aminobenzophenone with pyrrole in the presence of acetic acid and sulfuric acid. The resulting intermediate is then cyclized with formic acid to yield 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone. This method has been optimized to yield high purity and high yield of 2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone.
Propriétés
IUPAC Name |
2-phenyl-3-pyrrol-1-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-18-15-10-4-5-11-16(15)19-17(14-8-2-1-3-9-14)21(18)20-12-6-7-13-20/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJZCULDLBWUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



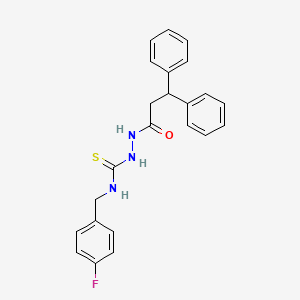
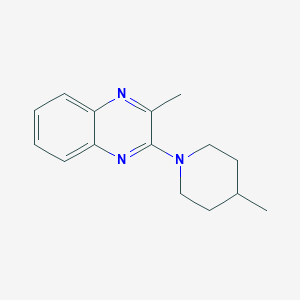
![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)
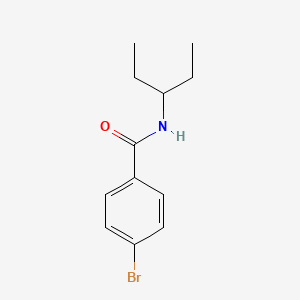
![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)
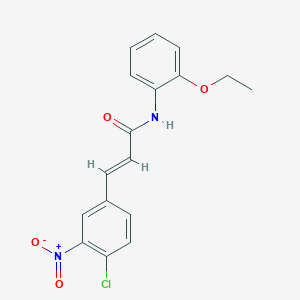
![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)
![N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755852.png)

